molecular formula C27H34ClN3O B13845913 N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride

N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride

Cat. No.: B13845913
M. Wt: 452.0 g/mol
InChI Key: FTBNPTJHYFVGDF-UHFFFAOYSA-N
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Description

N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Aromatic Substitution Reactions: These reactions are used to introduce the phenyl groups into the compound.

    Amidation Reactions: These reactions form the urea linkage between the aromatic groups.

    Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the aromatic rings, potentially leading to the formation of quinones.

    Reduction: This reaction can reduce the nitro groups to amines.

    Substitution: This reaction can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N’-[4-(1-methylethyl)phenyl]urea
  • 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline

Uniqueness

N-[4-(1-Methylethyl)phenyl]-N’-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride stands out due to its unique combination of aromatic and aliphatic components, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H34ClN3O

Molecular Weight

452.0 g/mol

IUPAC Name

1-[4-[2-(3-phenylpropylamino)ethyl]phenyl]-3-(4-propan-2-ylphenyl)urea;hydrochloride

InChI

InChI=1S/C27H33N3O.ClH/c1-21(2)24-12-16-26(17-13-24)30-27(31)29-25-14-10-23(11-15-25)18-20-28-19-6-9-22-7-4-3-5-8-22;/h3-5,7-8,10-17,21,28H,6,9,18-20H2,1-2H3,(H2,29,30,31);1H

InChI Key

FTBNPTJHYFVGDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CCNCCCC3=CC=CC=C3.Cl

Origin of Product

United States

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